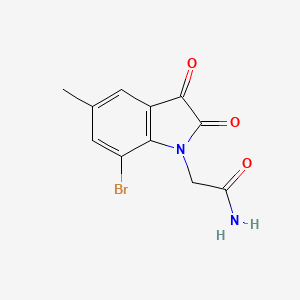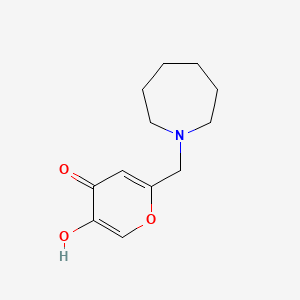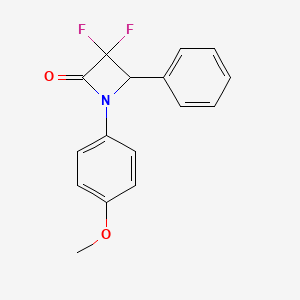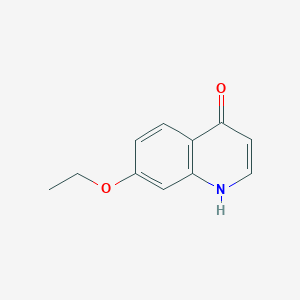
3-amino-N-(2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-methylpropyl)propanamide is an organic compound with the molecular formula C(7)H({16})N(_2)O It is a derivative of propanamide, featuring an amino group and a 2-methylpropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of Propanamide: : One common method to synthesize 3-amino-N-(2-methylpropyl)propanamide involves the amination of propanamide. This can be achieved by reacting propanamide with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
-
Reductive Amination: : Another synthetic route involves the reductive amination of a suitable precursor, such as 3-oxo-N-(2-methylpropyl)propanamide. This process involves the reduction of the carbonyl group to an amine using a reducing agent like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-amino-N-(2-methylpropyl)propanamide can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
-
Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as NaBH(_4) or LiAlH(_4) are typically used.
-
Substitution: : Substitution reactions can occur at the amino group or the propanamide moiety. For example, halogenation can be achieved using reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).
Common Reagents and Conditions
Oxidation: H(_2)O(_2), KMnO(_4), and other oxidizing agents.
Reduction: NaBH(_4), LiAlH(_4), and catalytic hydrogenation.
Substitution: SOCl(_2), PBr(_3), and other halogenating agents.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized forms.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
3-amino-N-(2-methylpropyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive amino group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 3-amino-N-(2-methylpropyl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-N-isobutylpropanamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-amino-N-(2-ethylpropyl)propanamide:
Uniqueness
3-amino-N-(2-methylpropyl)propanamide is unique due to its specific substituent pattern, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-amino-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10) |
Clé InChI |
VLGWASXIZDWMOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)


![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)





